molecular formula C16H21N3O B11729539 1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11729539
M. Wt: 271.36 g/mol
InChI Key: PFUJYMMIXZQEQW-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that features a cyclopentyl group, a methoxyphenyl group, and a pyrazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxybenzylamine with cyclopentanone to form an intermediate, which is then cyclized with hydrazine to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-(2-methoxyphenyl)urea
  • N-cyclopentyl-N-[2-(cyclopentylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(5-methyl-2-furyl)-2H-tetrazol-2-yl]acetamide

Uniqueness

1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring structure, combined with the cyclopentyl and methoxyphenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

1-cyclopentyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C16H21N3O/c1-20-16-9-5-2-6-13(16)10-17-14-11-18-19(12-14)15-7-3-4-8-15/h2,5-6,9,11-12,15,17H,3-4,7-8,10H2,1H3

InChI Key

PFUJYMMIXZQEQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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